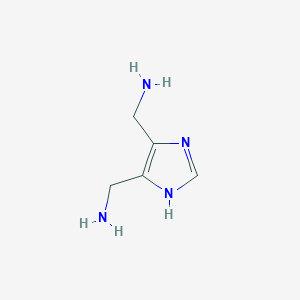
(1H-Imidazole-4,5-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-IMIDAZOLE-4,5-DIMETHANAMINE is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their versatility and are utilized in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZOLE-4,5-DIMETHANAMINE typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the condensation of aldehydes with amines followed by cyclization and elimination reactions .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. These methods include the use of catalysts such as erbium triflate to promote the cyclo-condensation of various starting materials . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-IMIDAZOLE-4,5-DIMETHANAMINE undergoes various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-IMIDAZOLE-4,5-DIMETHANAMINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-IMIDAZOLE-4,5-DIMETHANAMINE involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . The compound can also interact with DNA and proteins, affecting their function and stability . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1H-IMIDAZOLE-4,5-DIMETHANAMINE can be compared with other imidazole derivatives such as:
1H-IMIDAZOLE-2-CARBOXALDEHYDE: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.
1H-IMIDAZOLE-4-CARBOXYLIC ACID: Utilized in the synthesis of bioactive compounds and as a building block in medicinal chemistry.
1H-IMIDAZOLE-5-CARBOXYLIC ACID: Studied for its potential therapeutic applications and as a precursor in chemical synthesis.
The uniqueness of 1H-IMIDAZOLE-4,5-DIMETHANAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
771579-17-0 |
|---|---|
Molekularformel |
C5H10N4 |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
[4-(aminomethyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-1-4-5(2-7)9-3-8-4/h3H,1-2,6-7H2,(H,8,9) |
InChI-Schlüssel |
NVXCHCRJASEREF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
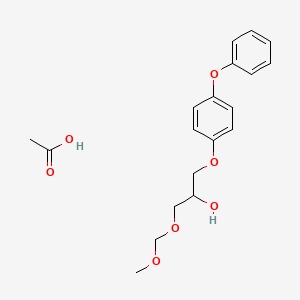
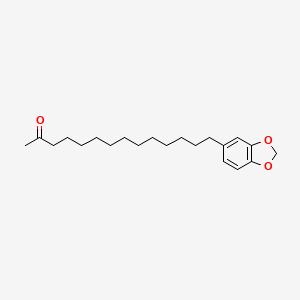
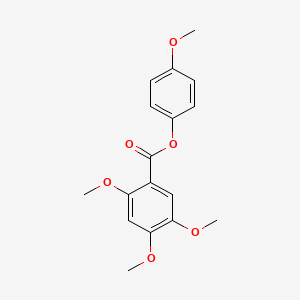

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
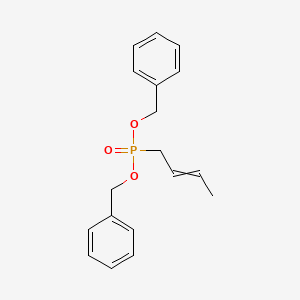


![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
